molecular formula C8H14F2N2O B12591895 Acetamide, N-[1-(difluoroamino)cyclohexyl]- CAS No. 647034-56-8

Acetamide, N-[1-(difluoroamino)cyclohexyl]-

Cat. No.: B12591895
CAS No.: 647034-56-8
M. Wt: 192.21 g/mol
InChI Key: HGCVBIIBYIUSKI-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(difluoroamino)cyclohexyl]-: is an organic compound with the molecular formula C₈H₁₄N₂OF₂ and a molecular weight of 192.20636 g/mol . This compound is characterized by the presence of a difluoroamino group attached to a cyclohexyl ring, which is further connected to an acetamide moiety.

Preparation Methods

The synthesis of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves several steps, typically starting with the preparation of the cyclohexylamine derivative. The difluoroamino group is introduced through a fluorination reaction, often using reagents such as difluoramine or fluorinating agents under controlled conditions . The final step involves the acylation of the difluoroamino-cyclohexylamine with acetic anhydride or acetyl chloride to form the desired acetamide compound.

Chemical Reactions Analysis

Acetamide, N-[1-(difluoroamino)cyclohexyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-[1-(difluoroamino)cyclohexyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroamino group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition , receptor antagonism , or signal transduction modulation .

Comparison with Similar Compounds

Acetamide, N-[1-(difluoroamino)cyclohexyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

647034-56-8

Molecular Formula

C8H14F2N2O

Molecular Weight

192.21 g/mol

IUPAC Name

N-[1-(difluoroamino)cyclohexyl]acetamide

InChI

InChI=1S/C8H14F2N2O/c1-7(13)11-8(12(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,11,13)

InChI Key

HGCVBIIBYIUSKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCCC1)N(F)F

Origin of Product

United States

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